molecular formula C18H23N3O4 B14767873 Lenalidomide-C5-OH

Lenalidomide-C5-OH

Cat. No.: B14767873
M. Wt: 345.4 g/mol
InChI Key: JIXCJWWLJXTNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Lenalidomide, a novel immunomodulatory agent, is reported to modulate stem cell differentiation and possess direct antiproliferative activity, as well as inhibit inflammation and hyperalgesia . Due to this varied pharmacological profile, lenalidomide is under investigation as a treatment for a range of oncologic indications . Lenalidomide-OH is an analog of cereblon (CRBN) ligand Lenalidomide for E3 ubiquitin ligase, and is used in the recruitment of CRBN protein .

Lenalidomide Applications

In vitro and in vivo studies have demonstrated lenalidomide's antiangiogenic activity using human endothelial cells and arterial explant models . It is postulated that lenalidomide inhibits angiogenesis, which reduces the growth of solid tumors .

Lenalidomide has been approved by the FDA to treat:

  • Patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities .
  • In combination with dexamethasone, patients with multiple myeloma who have received at least one prior therapy .

Phase 2 studies have also demonstrated lenalidomide's activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia .

Clinical Trial Data

Data from two multicenter, randomized, double-blind, placebo-controlled studies of lenalidomide plus dexamethasone versus dexamethasone alone in 704 previously treated adults with relapsed or refractory multiple myeloma showed the following :

Lenalidomide and dexamethasoneDexamethasone alone (controls)
Myocardial infarction1.98%0.57%
Cerebral vascular events3.4%1.7%
Deep venous thrombosis9.1%4.3%
Pulmonary embolism4.0%0.9%

Hematological Cancers

  • Multiple Myeloma Lenalidomide, especially when combined with dexamethasone, has shown efficacy in treating multiple myeloma patients who have undergone at least one prior therapy .
  • Myelodysplastic Syndromes (MDS) It is approved for treating patients with transfusion-dependent anemia related to low- or intermediate-1-risk MDS, particularly when associated with a deletion 5q cytogenetic abnormality . Clinical observations suggest heterogeneity in del(5q)MDS pathogenesis and diversity in lenalidomide responses within this patient subset .
  • Non-Hodgkin Lymphoma Phase 2 studies indicate that lenalidomide has activity in non-Hodgkin lymphoma .
  • Chronic Lymphocytic Leukemia (CLL) Lenalidomide has shown activity in phase 2 studies for CLL . While it has no direct antiproliferative effect against CLL cells in vitro, it may potentiate T and NK cell-mediated cytotoxicity against CLL in vivo .
  • Acute Myeloid Leukemia (AML) Lenalidomide was safely escalated to 50 mg daily for 21 days, every 4 weeks, and was active with relatively low toxicity in patients with relapsed/refractory AML .

Solid Tumors

In vivo tumor growth models have demonstrated that lenalidomide inhibits the growth of multiple myeloma cells . The antiangiogenic activity of lenalidomide has been shown using human endothelial cells and arterial explant models in vitro, and inhibition of angiogenesis by lenalidomide is postulated as the mechanism of reduced growth of solid tumors . Lenalidomide, in combination with sorafenib, inhibited angiogenesis in vitro and reduced tumor growth in an ocular melanoma xenograft model . Lenalidomide, in combination with sunitinib and cyclophosphamide, also inhibited angiogenesis in vitro and effectively blocked tumor growth in ocular melanoma, colon cancer, pancreatic cancer, and cutaneous melanoma models .

Case Studies

  • del(5q) MDS Patients Case reviews of del(5q)MDS patients with unexpected responses showed that some patients with complex karyotypes achieved both cytogenetic remissions and transfusion independence . Some patients with 5q- syndrome who took lenalidomide for less than 12 weeks remained transfusion independent for 15+ months and still displayed del(5q) metaphases after 6 and 12 months .
  • Relapsed/Refractory AML Remissions achieved after transplantation suggest a possible immunomodulatory effect of lenalidomide .

Comparison with Similar Compounds

Uniqueness: Lenalidomide-C5-OH is unique due to its balanced profile of efficacy and safety. It has a higher therapeutic index compared to thalidomide and pomalidomide, making it a preferred choice in clinical settings .

Biological Activity

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) that has gained prominence in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C5-OH refers to a specific hydroxylated form of lenalidomide, which may exhibit distinct biological activities compared to its parent compound. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Ubiquitination and Proteasomal Degradation

Lenalidomide acts primarily through the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. This mechanism involves the ubiquitination and subsequent degradation of specific substrates, including transcription factors IKZF1 and IKZF3 in multiple myeloma cells, leading to apoptosis. In MDS with del(5q), lenalidomide induces the degradation of CK1α, exploiting the haploinsufficient expression in affected cells to selectively induce cell death while sparing normal cells .

Immune Modulation

This compound may enhance immune responses by modulating cytokine production. It has been shown to decrease pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-2 and interferon-γ synthesis. This alteration in cytokine profiles boosts T-cell activity and enhances natural killer (NK) cell cytotoxicity, facilitating a more robust immune response against malignant cells .

Epigenetic Regulation

Research indicates that lenalidomide influences gene expression through epigenetic mechanisms. It upregulates p21, a cyclin-dependent kinase inhibitor, by reducing histone methylation and increasing histone acetylation at the p21 promoter. This epigenetic modulation contributes to cell cycle regulation and apoptosis in cancer cells .

Efficacy in Multiple Myeloma

A study presented three clinical cases from Portugal demonstrating the efficacy of lenalidomide in combination with dexamethasone for treating multiple myeloma. These cases highlighted improved tolerability and quality of life for patients previously treated with thalidomide or those with comorbid conditions such as renal impairment .

Del(5q) Myelodysplastic Syndrome

In patients with del(5q) MDS, lenalidomide has shown a remarkable therapeutic window by targeting haploinsufficient proteins. A study reported that approximately 50% of patients achieved complete cytogenetic remission, with over 70% becoming transfusion-independent. This success underscores lenalidomide's potential in precision medicine for specific genetic profiles .

Cytokine Production

Lenalidomide's impact on cytokine production is significant:

  • Decreased : TNF-α, IL-6
  • Increased : IL-2, IFN-γ

This modulation enhances T-cell priming and NK cell activation, crucial for effective anti-tumor immunity .

Gene Expression Changes

Gene expression profiling following lenalidomide treatment revealed:

  • Upregulated : Over 600 genes associated with immune response.
  • Downregulated : Genes linked to survival pathways.

These findings suggest that lenalidomide not only affects cancer cells directly but also reprograms immune cell behavior .

Summary Table of Biological Activities

MechanismEffectReference
UbiquitinationInduces apoptosis via substrate degradation
Cytokine ModulationEnhances immune response
Epigenetic RegulationUpregulates p21, influencing cell cycle

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

3-[7-(5-hydroxypentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H23N3O4/c22-10-3-1-2-9-19-14-6-4-5-12-13(14)11-21(18(12)25)15-7-8-16(23)20-17(15)24/h4-6,15,19,22H,1-3,7-11H2,(H,20,23,24)

InChI Key

JIXCJWWLJXTNPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.